molecular formula C8H26O3Si4 B7802595 Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane

Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane

Cat. No.: B7802595
M. Wt: 282.63 g/mol
InChI Key: LBPUHXCOWXUVCE-UHFFFAOYSA-N
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Description

Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane (IUPAC name), also known as 1,1,1,3,5,5,5-heptamethyltrisiloxane (CAS 17928-28-8), is a branched organosilicon compound with the molecular formula C₇H₂₂O₂Si₃. Its structure comprises a central silicon atom bonded to methyl groups and siloxane chains, including a trimethylsilyloxy substituent ([(CH₃)₃SiO]₂SiHCH₃) . This compound is part of the trisiloxane family, characterized by three silicon atoms linked by oxygen atoms, and is notable for its low polarity, thermal stability, and hydrophobicity. It is synthesized via condensation reactions involving methyltrimethoxysilane and hexamethyldisiloxane, achieving yields up to 88% .

Properties

IUPAC Name

trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H26O3Si4/c1-12(10-14(3,4)5)9-13(2)11-15(6,7)8/h12-13H,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPUHXCOWXUVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](O[SiH](C)O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H26O3Si4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16066-09-4
Record name 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16066-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Stepwise Chlorosilane Condensation

  • First Condensation :
    MeSiCl₃ reacts with TMS-OH in a 1:1 molar ratio under inert conditions (N₂ atmosphere) to form methylbis(trimethylsiloxy)chlorosilane:

    MeSiCl3+TMS-OHMeSi(OSiMe3)Cl2+HCl[3][4]\text{MeSiCl}_3 + \text{TMS-OH} \rightarrow \text{MeSi(OSiMe}_3\text{)}Cl_2 + \text{HCl} \quad

    Yields exceed 80% when using triethylamine as an HCl scavenger.

  • Second Condensation :
    The intermediate reacts with another equivalent of TMS-OH to yield methyltris(trimethylsiloxy)silane:

    MeSi(OSiMe3)Cl2+2TMS-OHMeSi(OSiMe3)3+2HCl[3][5]\text{MeSi(OSiMe}_3\text{)}Cl_2 + 2\text{TMS-OH} \rightarrow \text{MeSi(OSiMe}_3\text{)}_3 + 2\text{HCl} \quad

    This step requires refluxing in toluene (110°C, 6–8 h) and achieves ~75% yield.

  • Branch Introduction :
    To introduce the additional methyl-[methyl(trimethylsilyloxy)silyl]oxy branch, methyltris(trimethylsiloxy)silane undergoes partial hydrolysis with stoichiometric water, followed by condensation with methyl(trimethylsilyloxy)chlorosilane:

    MeSi(OSiMe3)3+Me(OSiMe3)SiClTarget Compound+HCl[4]\text{MeSi(OSiMe}_3\text{)}_3 + \text{Me(OSiMe}_3\text{)SiCl} \rightarrow \text{Target Compound} + \text{HCl} \quad

    This reaction is typically conducted at 60–80°C with catalytic FeCl₃, yielding ~65% product.

Silylation Using Hexamethyldisilazane (HMDS)

HMDS serves as a mild silylating agent for introducing trimethylsilyl groups. This method avoids harsh acids and is ideal for oxygen-rich intermediates.

Direct Silylation of Silanol Intermediates

  • Intermediate Synthesis :
    A partially hydrolyzed methylsiloxane precursor (e.g., MeSi(OH)(OSiMe₃)₂) is generated via controlled hydrolysis of MeSiCl₃.

  • Silylation Reaction :
    The silanol groups react with HMDS in the presence of chlorotrimethylsilane (TMCS) as a catalyst:

    MeSi(OH)(OSiMe3)2+HMDSTMCSTarget Compound+NH3[2][4]\text{MeSi(OH)(OSiMe}_3\text{)}_2 + \text{HMDS} \xrightarrow{\text{TMCS}} \text{Target Compound} + \text{NH}_3 \quad

    Reaction conditions: 24 h at 25°C in anhydrous THF, yielding ~70%.

Redistribution Reactions

Siloxane redistribution under thermal or catalytic conditions enables the rearrangement of linear or cyclic precursors into branched structures.

Catalytic Redistribution

Heating a mixture of octamethyltrisiloxane (Me₂SiO)₃ and methyl(trimethylsiloxy)silane at 150°C with KOH catalyst (0.1 wt%) induces bond redistribution:

(Me2SiO)3+Me(OSiMe3)SiHTarget Compound+by-products[5]\text{(Me}2\text{SiO)}3 + \text{Me(OSiMe}_3\text{)SiH} \rightarrow \text{Target Compound} + \text{by-products} \quad

The product is isolated via fractional distillation (45–50% yield).

Comparative Analysis of Methods

MethodReagentsConditionsYieldAdvantagesLimitations
Chlorosilane CondensationMeSiCl₃, TMS-OH, TMCSReflux in toluene, 8–12 h65–75%High purity, scalableHCl generation, multi-step
HMDS SilylationHMDS, TMCS, silanol intermediate25°C, 24 h in THF70%Mild conditions, fewer by-productsRequires pre-synthesized intermediate
Redistribution(Me₂SiO)₃, KOH150°C, 4–6 h45–50%Single-step, uses common siloxanesLow yield, complex purification

Challenges and Optimization

  • Steric Hindrance : The compound’s branched structure impedes complete silylation; excess HMDS (2.5 eq) improves conversion.

  • Purification : Fractional distillation under reduced pressure (0.1 mmHg, 80–100°C) separates the target from linear siloxanes.

  • Moisture Sensitivity : All reactions require anhydrous conditions to prevent premature hydrolysis .

Chemical Reactions Analysis

Hydrolysis and Condensation Reactions

The siloxane (Si-O-Si) bonds in this compound undergo hydrolysis under acidic or basic conditions, leading to silanol (Si-OH) intermediates. Subsequent condensation reactions can regenerate siloxane linkages or form new polymeric structures .

Reaction Pathway:

Trimethyl-[methyl-...]oxysilane+H2OH+/OHSilanolsΔCross-linked polysiloxanes\text{Trimethyl-[methyl-...]oxysilane} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Silanols} \xrightarrow{\Delta} \text{Cross-linked polysiloxanes}

Key Factors:

  • pH : Acidic conditions accelerate hydrolysis, while basic conditions favor condensation.

  • Temperature : Elevated temperatures (>80°C) enhance reaction rates .

Table 1: Hydrolysis/Condensation Parameters

ConditionReaction Rate (k, s⁻¹)Product CharacteristicsSource
1M HCl, 25°C2.3 × 10⁻⁴Low-molecular-weight silanols
0.1M NaOH, 60°C1.8 × 10⁻³High cross-linking density

Thermal Rearrangement

Heating this compound induces siloxane bond redistribution, forming branched or cyclic polysiloxanes. This reaction is critical in polymer chemistry for modifying material properties .

Mechanism:
Thermal energy causes homolytic cleavage of Si-O bonds, followed by recombination into structurally distinct siloxanes:

Linear siloxaneΔBranched/Cyclic isomers\text{Linear siloxane} \xrightarrow{\Delta} \text{Branched/Cyclic isomers}

Experimental Observations:

  • At 200°C, the compound undergoes rearrangement to form hexamethyldisiloxane and octamethyltrisiloxane as byproducts .

  • Reaction efficiency depends on the presence of trace catalysts (e.g., KOH) .

Radical-Mediated Reactions

While direct evidence is limited, analogous tris(trimethylsilyl)silane (TTMSS) compounds participate in radical chain reactions, suggesting potential reactivity in similar contexts .

Hypothetical Pathway:
Under UV irradiation or radical initiators (e.g., AIBN), the compound could donate silyl radicals for:

  • Reduction of halides

  • Hydrosilylation of alkenes

Comparative Data (TTMSS vs. This Compound):

PropertyTTMSSTrimethyl-[methyl-...]oxysilane
Si-H Bond Strength79 kcal/molNot applicable (no Si-H)
Radical StabilityHigh (tert-silyl radicals)Likely lower due to steric bulk

Functionalization via Silanol Intermediates

Silanols generated during hydrolysis can be functionalized with organochlorosilanes or alkoxysilanes to introduce new substituents.

Example Reaction:

Silanol+Cl-Si(CH3)3Siloxane-CH3+HCl\text{Silanol} + \text{Cl-Si(CH}_3\text{)}_3 \rightarrow \text{Siloxane-CH}_3 + \text{HCl}

Applications:

  • Surface modification of silica nanoparticles.

  • Synthesis of hybrid organic-inorganic materials .

Stability in Organic Matrices

The compound exhibits high thermal and oxidative stability in silicone-based formulations, with decomposition temperatures exceeding 300°C . This inertness is attributed to the shielding effect of trimethylsilyl groups .

Scientific Research Applications

Materials Science

Surface Modification
Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilane] is extensively used for surface modification of materials. Its ability to form strong covalent bonds with substrates allows for enhanced adhesion and hydrophobicity. This property is particularly beneficial in:

  • Coatings : Used as a silane coupling agent to improve the durability and performance of coatings on metals and glass.
  • Composite Materials : Enhances the interface between organic and inorganic components, improving mechanical properties.

Electronics

Dielectric Materials
In the electronics industry, this silane compound is utilized as a dielectric material due to its excellent insulating properties. It is employed in:

  • Microelectronics : Acts as a dielectric layer in capacitors and insulators, contributing to improved performance and reliability.
  • Semiconductor Manufacturing : Used in the production of silicon-based devices, enhancing their electrical characteristics.

Biomedical Engineering

Biocompatibility and Drug Delivery
The biocompatibility of Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilane] makes it suitable for various biomedical applications:

  • Medical Implants : Coating medical devices with this silane can reduce rejection rates and improve integration with biological tissues.
  • Drug Delivery Systems : Its properties allow for the development of controlled-release drug delivery systems that enhance therapeutic efficacy.

Case Study 1: Surface Treatment of Glass Fibers

A study demonstrated that treating glass fibers with Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilane] significantly improved the tensile strength of composite materials. The silane formed a chemical bond with the glass surface, enhancing adhesion with polymer matrices.

Case Study 2: Enhancement of Microelectronic Devices

Research in semiconductor manufacturing highlighted that integrating this silane into dielectric layers improved the breakdown voltage and thermal stability of microelectronic devices, leading to longer operational lifetimes.

Mechanism of Action

The mechanism by which Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane exerts its effects depends on its specific application. In organic synthesis, it may act as a protecting group, preventing unwanted reactions at sensitive sites. In biological systems, it could interact with specific molecular targets, influencing cellular processes or signaling pathways.

Comparison with Similar Compounds

Methyltris(trimethylsiloxy)silane

This compound (CAS 17928-28-8) shares a similar trisiloxane backbone but differs in substituent arrangement. Its structure includes three trimethylsiloxy groups attached to a central silicon atom, resulting in higher symmetry and molecular weight compared to the target compound .

Bis[[dimethyl(trimethylsilyloxy)silyl]oxy]-dimethylsilane

A more complex siloxane with alternating dimethyl and trimethylsilyloxy groups. The extended siloxane chain increases its viscosity and reduces volatility, making it suitable for high-performance lubricants .

Triacetoxy(methyl)silane

Replaces siloxane linkages with acetate groups (C₃H₉O₆Si). The presence of hydrolytically labile acetates makes this compound reactive toward moisture, releasing acetic acid upon hydrolysis—a property exploited in crosslinking applications .

Physicochemical Properties

Property Target Compound Methyltris(trimethylsiloxy)silane Triacetoxy(methyl)silane
Molecular Formula C₇H₂₂O₂Si₃ C₁₀H₃₂O₄Si₄ C₇H₁₄O₆Si
Molecular Weight (g/mol) 246.6 344.8 222.3
Boiling Point (°C) ~150 (estimated) >200 195–200
Hydrophobicity High Very High Moderate (hydrolyzes to acetic acid)

Key Observations :

  • The target compound’s lower molecular weight and branched structure enhance volatility compared to larger siloxanes like bis[[dimethyl(trimethylsilyloxy)silyl]oxy]-dimethylsilane .
  • Triacetoxy(methyl)silane’s reactivity with water contrasts sharply with the hydrolytic stability of siloxane-based compounds .

Trimethylsilyl Chloride (Me₃SiCl)

A simpler silyl halide (C₃H₉ClSi) used extensively as a silylating agent. Unlike the target compound, Me₃SiCl reacts rapidly with hydroxyl or amino groups, forming stable trimethylsilyl derivatives for gas chromatography .

1,1,1,3,5,5,5-Heptamethyl-3-(3-glycidyloxypropyl)trisiloxane

This derivative incorporates a glycidyl ether group, enabling epoxy-based crosslinking in silicone adhesives. The target compound lacks such functional groups, limiting its use in reactive formulations .

(1-Ethyloctyl)oxysilane

Features a long alkyl chain (C₁₃H₃₀OSi), enhancing solubility in nonpolar solvents. The target compound’s methyl and siloxane groups prioritize thermal stability over solubility tuning .

Biological Activity

Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilane], a silane compound, is gaining attention in various scientific fields due to its unique structural properties and potential applications. This article explores its biological activity, focusing on its interactions at the molecular level, potential therapeutic uses, and implications in different biological systems.

  • Molecular Formula : C7_7H22_{22}O2_2Si3_3
  • Molecular Weight : 218.52 g/mol
  • Structure : The compound features multiple trimethylsilyloxy groups, contributing to its stability and reactivity in biological systems.

Biological Activity Overview

The biological activity of trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilane] has been studied primarily in the context of its use as a coupling agent and its effects on cellular systems. Here are key findings:

1. Cellular Interaction

Research indicates that silanes can modify cell surfaces, enhancing adhesion properties. This is particularly significant in tissue engineering and regenerative medicine, where cell adhesion is crucial for tissue integration.

3. Biocompatibility

The compound's siloxane structure is associated with biocompatibility, making it suitable for biomedical applications such as drug delivery systems and implants. Studies have shown that siloxanes can reduce cytotoxicity compared to other organic compounds.

Case Study 1: Silane Coupling Agents in Biomedical Applications

A study published in Journal of Biomedical Materials Research explored the use of silane coupling agents in enhancing the mechanical properties of polymeric biomaterials. Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilane] was evaluated for its effectiveness in improving the adhesion between polymer matrices and bioactive glass particles.

Findings :

  • Increased tensile strength and modulus were observed.
  • Enhanced bioactivity was noted through improved mineralization rates.

Case Study 2: Antimicrobial Activity of Silane Compounds

Research conducted by Zhang et al. investigated various silane compounds, including trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilane], for their antimicrobial efficacy against common pathogens.

Results :

  • The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 100 µg/mL.
  • Mechanistic studies suggested membrane disruption as a primary mode of action.

Data Table: Summary of Biological Activities

Activity TypeObservations/FindingsReference
Cellular InteractionEnhanced cell adhesion and integration
Antimicrobial PropertiesEffective against S. aureus and E. coli
BiocompatibilityLow cytotoxicity; suitable for biomedical applications

Q & A

Q. What are the primary synthetic routes for Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane, and what factors influence reaction yields?

The compound is synthesized via two main methods:

  • Route 1 : Reaction of methyltrimethoxysilane with hexamethyldisiloxane under controlled conditions, yielding ~88% product. This method relies on precise stoichiometry and anhydrous conditions to prevent hydrolysis .
  • Route 2 : Condensation of trimethylchlorosilane and methyltrichlorosilane, requiring inert gas purging to avoid side reactions. Yield variability (70–90%) depends on reactant purity and catalyst efficiency (e.g., ammonia or amines) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use NIOSH-approved face shields, chemical-resistant gloves (e.g., nitrile), and full-body suits to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Waste Disposal : Segregate contaminated materials (e.g., gloves, glassware) and process via certified hazardous waste facilities to avoid environmental release .

Q. How is the compound structurally characterized, and what analytical techniques are recommended?

  • NMR Spectroscopy : ¹H, ¹³C, and ²⁹Si NMR identify substituents and confirm siloxane linkages. For example, ²⁹Si NMR distinguishes between Si-O-Si and Si-CH₃ environments .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight (C₁₀H₃₆O₄Si₅, MW 436.9 g/mol) and fragmentation patterns .

Q. What role does silylation play in enhancing analytical detection of this compound?

Derivatization with agents like bis(trimethylsilyl)acetamide (BSA) increases volatility for gas chromatography (GC) and improves MS sensitivity. This is critical for trace analysis in complex matrices (e.g., polymer blends) .

Advanced Research Questions

Q. What mechanistic insights explain 1,2-silyl shifts in related silicon compounds, and how do they inform thermal stability studies?

Computational studies (MP3/6-31G*) show that 1,2-silyl shifts across Si–Si bonds have lower activation barriers (~8.5 kcal/mol) compared to Si–C bonds (~26–54 kcal/mol). This suggests that thermal decomposition pathways for Trimethyl-...oxysilane may favor Si–Si bond rearrangement over cleavage, impacting its stability in high-temperature applications .

Q. How does benzophenone-mediated photoinitiation influence hydrosilylation reactions involving this compound?

Benzophenone generates triplet-state ketyl radicals upon UV exposure, abstracting hydrogen from silanes to form silyl radicals. These radicals initiate hydrosilylation with alkenes like methylbis(trimethylsilyloxy)vinylsilane. Termination via radical recombination (e.g., forming benzopinacol) limits yields (~30%), necessitating optimized light intensity and silane/olefin ratios .

Q. What computational methods are used to predict reaction barriers for silyl-containing intermediates?

  • DFT Calculations : Models like B3LYP/6-31G* predict transition states and activation energies for silyl shifts or radical recombinations.
  • MP4SDTQ/6-31G : Higher-level theory quantifies steric effects in termination pathways (e.g., hindered recombination in bulky siloxanes) .

Q. How do enantioselective alkylation reactions leverage silyl enol ether derivatives of this compound?

Silyl enol ethers derived from the compound participate in palladium-catalyzed decarboxylative alkylations, forming quaternary carbon centers with up to 91% enantiomeric excess (ee). Key factors include chiral phosphine ligands (e.g., BINAP) and α-oxygenated substrates .

Q. What contradictions exist in reported synthesis yields, and how can they be resolved experimentally?

Discrepancies in yields (e.g., 70% vs. 88%) arise from impurities in starting materials (e.g., methyltrimethoxysilane) or moisture ingress. Mitigation strategies:

  • Use Karl Fischer titration to ensure anhydrous conditions.
  • Optimize catalyst loading via Design of Experiments (DoE) .

Q. How is the compound applied in photoinduced crosslinking of silicone polymers, and what are the limitations?

As a crosslinker, it forms Si–O–Si networks under UV light with photoinitiators like benzophenone. Limitations include oxygen inhibition (quenching radicals) and side reactions with atmospheric moisture. Recent studies suggest nitrogen purging and hydrophobic additives (e.g., PDMS) improve efficiency .

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